KOdiA-PC
Descripción general
Descripción
KOdiA-PC, also known as 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is one of the most potent CD36 ligands of the oxidized low-density lipoprotein (oxLDL) species . It is identified as a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .
Synthesis Analysis
KOdiA-PC is synthesized from oxLDL particles, which contain low molecular weight species that are cytotoxic and proatherogenic . It is one of the phosphatidylcholine species that were recently isolated and purified from oxLDL .Molecular Structure Analysis
The molecular structure of KOdiA-PC is complex. It is a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .Chemical Reactions Analysis
KOdiA-PC is one of the most potent CD36 ligands of the oxLDL species . It confers CD36 scavenger receptor binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules/LDL particle .Physical And Chemical Properties Analysis
KOdiA-PC has a molecular weight of 664.00 and a formula of C32H58NO11P . It appears as a liquid and is colorless to light yellow .Aplicaciones Científicas De Investigación
Specific Scientific Field
The study falls under the field of Biomedical Research , specifically focusing on Aging, Vascular Dysfunction, and Bacterial Lung Injury .
Summary of the Application
The researchers investigated the effects of six Tr-OxPL species, including KOdiA-PC, on endothelial dysfunction and lung inflammation caused by heat-killed Staphylococcus aureus (HKSA) in mice of different ages .
Methods of Application or Experimental Procedures
The experiment involved young (aged 2–4 months) and old (aged 12–18 months) mice, organotypic culture of precisely cut lung slices, and endothelial cells (mLEC) isolated from young and old mice . The researchers studied the combined effects of HKSA and Tr-OxPLs on these subjects .
Results or Outcomes
The combination of HKSA and Tr-OxPLs caused a higher degree of vascular leak, accumulation of inflammatory cells and protein in bronchoalveolar lavage, and inflammatory gene expression in old mice lungs . The L37pA peptide targeting the CD36 receptor attenuated Tr-OxPL-induced endothelial cell permeability in young and old mLEC and ameliorated KOdiA-PC-induced vascular leak and lung inflammation in vivo . Finally, CD36 knockout mice showed better resistance to KOdiA-PC-induced lung injury in both age groups .
-
Suppression of Toll-like receptor 4 activation by endogenous oxidized phosphatidylcholine, KOdiA-PC by inhibiting LPS binding to MD2
- Summary : This study investigated the effect of KOdiA-PC on the activation of Toll-like receptor 4 (TLR4), a receptor that plays a crucial role in innate immunity .
- Methods : The researchers used RAW264.7 macrophages and examined the levels of TNF-α, IFN-β, and COX-2 mRNA and protein. They also performed an in vitro binding assay to determine LPS binding to MD2 .
- Results : KOdiA-PC was found to prevent the activation of TLR4-signaling components, leading to a decrease in TNF-α, IFN-β, and COX-2 expression. It was also found to interrupt LPS binding to MD2, a TLR4 co-receptor .
-
Dyslipidemia associated oxidised LDL induces platelet hyperactivity
- Summary : This study explored the role of KOdiA-PC in platelet hyperactivity associated with dyslipidemia .
- Methods : The researchers used pharmacological inhibitors and confirmed that PDE3A activation needed sequential activation of Src, Syk, and protein kinase C (PKC), and that the signaling events lay downstream of CD36 .
- Results : The study suggested that KOdiA-PC plays a role in platelet hyperactivity associated with dyslipidemia .
Direcciones Futuras
There is increasing evidence that oxidized phospholipids like KOdiA-PC play an important role in atherosclerosis . Future research will likely focus on understanding the role of KOdiA-PC and other oxidized phospholipids in atherosclerosis and exploring therapeutic interventions that can inhibit their interaction with vessel wall cells .
Propiedades
IUPAC Name |
[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZXEQJZQAVYCZ-NLMPBQEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58NO11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KOdiA-PC |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.